Boc-L-His(Tos)-PAM resin (100-200 mesh)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hydrogen pimelate can be synthesized through the esterification of pimelic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of ethyl hydrogen pimelate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl hydrogen pimelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pimelic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pimelic acid.
Reduction: Heptanediol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl hydrogen pimelate is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of ethyl hydrogen pimelate depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations to form desired products. In pharmaceuticals, its mechanism involves its conversion to active compounds that interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Pimelic Acid: The parent compound of ethyl hydrogen pimelate.
Heptanedioic Acid: Another name for pimelic acid.
Heptanediol: The reduced form of ethyl hydrogen pimelate.
Uniqueness
Ethyl hydrogen pimelate is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound, pimelic acid. This ester group makes it more reactive in certain chemical reactions, allowing for a broader range of applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C18H23N3O5S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C18H23N3O5S/c1-13-5-7-16(8-6-13)27(24,25)21-10-14(19-12-21)9-15(11-22)20-17(23)26-18(2,3)4/h5-8,10-12,15H,9H2,1-4H3,(H,20,23)/t15-/m0/s1 |
InChI Key |
PAKCMNTZXOQMIK-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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